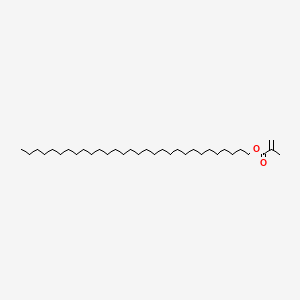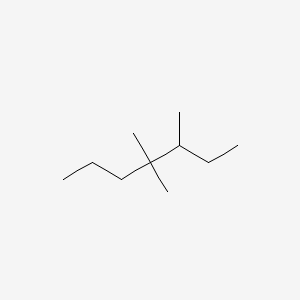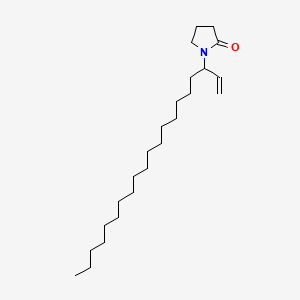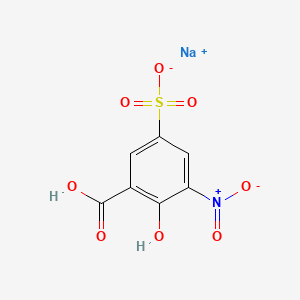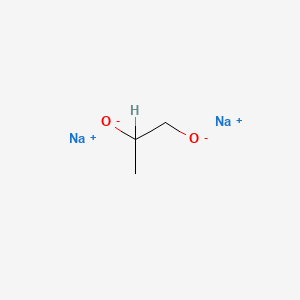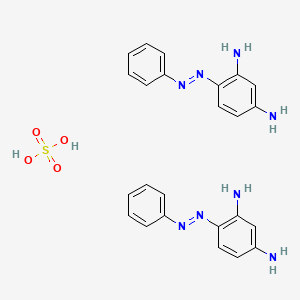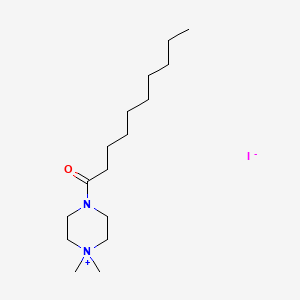
4-Decanoyl-1,1-dimethylpiperazin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 126189 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
The synthesis of NSC 126189 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 126189.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 126189 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
NSC 126189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 126189 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
NSC 126189 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 126189 is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, NSC 126189 is used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of NSC 126189 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream effects.
Comparación Con Compuestos Similares
NSC 126189 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 188491 and NSC 65346 share structural similarities with NSC 126189 but differ in their specific functional groups and biological activities.
Uniqueness: NSC 126189 is unique in its ability to interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Propiedades
Número CAS |
32706-01-7 |
|---|---|
Fórmula molecular |
C16H33IN2O |
Peso molecular |
396.35 g/mol |
Nombre IUPAC |
1-(4,4-dimethylpiperazin-4-ium-1-yl)decan-1-one;iodide |
InChI |
InChI=1S/C16H33N2O.HI/c1-4-5-6-7-8-9-10-11-16(19)17-12-14-18(2,3)15-13-17;/h4-15H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
TWPYLUBMYIUQIG-UHFFFAOYSA-M |
SMILES canónico |
CCCCCCCCCC(=O)N1CC[N+](CC1)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



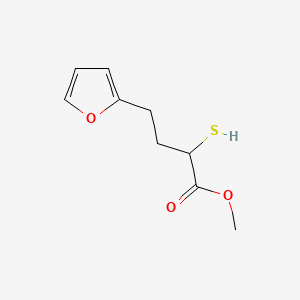
![9-Oxabicyclo[6.1.0]nonan-2-OL](/img/structure/B12657933.png)


